(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide
Overview
Description
(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:
Formation of the furan-2-yl and thiophen-3-yl intermediates: These intermediates can be synthesized through various organic reactions, such as the Vilsmeier-Haack reaction for furan and the Gewald reaction for thiophene.
Coupling Reaction: The intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond under mild conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.
Reduction: Formation of alcohols or amines depending on the reduction conditions.
Substitution: Formation of various substituted furan and thiophene derivatives.
Scientific Research Applications
(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring at a different position.
(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(benzothiophen-3-yl)prop-2-enamide: Similar structure but with a benzothiophene ring.
Uniqueness
The uniqueness of (2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide lies in its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-12(13-2-1-8-18-13)5-7-15-14(17)4-3-11-6-9-19-10-11/h1-4,6,8-10,12,16H,5,7H2,(H,15,17)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGANQIDJAIVTM-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C=CC2=CSC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CCNC(=O)/C=C/C2=CSC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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